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Compound of Interest

Compound Name: 3,5-Dichloro-4-formylbenzoic acid

Cat. No.: B2904188 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 3,5-Dichloro-4-
formylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction
3,5-Dichloro-4-formylbenzoic acid (CAS No. 153203-80-6) is a polysubstituted aromatic

compound featuring a carboxylic acid, an aldehyde, and two chlorine atoms. This unique

combination of functional groups makes it a molecule of significant interest as a potential

building block in medicinal chemistry and materials science. The precise arrangement of

electron-withdrawing halogens and reactive carbonyl groups imparts specific steric and

electronic properties that are critical for its application in targeted synthesis. This guide

provides a comprehensive analysis of its core physicochemical properties, offering both

established data and expert-grounded predictions to inform its use in research and

development.

Molecular Structure and Identification
The foundational step in characterizing any chemical entity is to confirm its structure and

fundamental identifiers. 3,5-Dichloro-4-formylbenzoic acid is a derivative of benzoic acid with

chlorine substituents ortho to the carboxylic acid group and meta to the formyl group.
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Identifier Value Source

CAS Number 153203-80-6 [1]

Molecular Formula C₈H₄Cl₂O₃ [1]

Molecular Weight 219.02 g/mol [1]

IUPAC Name
3,5-dichloro-4-formylbenzoic

acid
[1]

Canonical SMILES
C1=C(C=C(C(=C1Cl)C=O)Cl)

C(=O)O
[1]

InChIKey
KNZHVHRJCNWQKI-

UHFFFAOYSA-N
[1]

Predicted Physicochemical Properties and
Rationale
While extensive experimental data for this specific molecule is not widely published, we can

predict its properties with a high degree of confidence by analyzing the known data of its parent

compound, 4-formylbenzoic acid, and understanding the influence of its dichlorinated

substitution pattern.
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Property

Reference
Compound: 4-
Formylbenzoic
Acid

Predicted: 3,5-
Dichloro-4-
formylbenzoic Acid

Scientific Rationale
for Prediction

Melting Point (°C) ~247 >250 (Estimated)

The significant

increase in molecular

weight and the

potential for altered

crystal lattice packing

due to the bulky

chlorine atoms would

likely increase the

energy required to

break the solid-state

structure.

Aqueous Solubility Sparingly soluble Low to very low

The two chlorine

atoms significantly

increase the

lipophilicity

(hydrophobicity) of the

molecule, drastically

reducing its ability to

form favorable

hydrogen bonds with

water.

LogP (Octanol/Water) 1.197 (Calculated) 2.2 (Calculated)

The addition of

halogens is a well-

established method

for increasing the

partition coefficient, a

critical parameter in

drug design for

modulating membrane

permeability.[1][2]
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pKa ~3.77 < 3.5 (Estimated)

The two chlorine

atoms are strongly

electron-withdrawing.

Their inductive effect

pulls electron density

from the aromatic ring

and the carboxylate

group, stabilizing the

conjugate base (R-

COO⁻) and thus

increasing the acidity

(lowering the pKa) of

the carboxylic acid.

Synthesis and Reactivity
Plausible Synthetic Pathway
A common strategy for synthesizing polychlorinated aromatic acids involves the direct

chlorination of a less substituted precursor. A plausible and efficient route to 3,5-Dichloro-4-
formylbenzoic acid would be the electrophilic chlorination of 4-formylbenzoic acid using a

suitable chlorinating agent and a Lewis acid catalyst.
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Proposed Synthesis of 3,5-Dichloro-4-formylbenzoic Acid

4-Formylbenzoic Acid

Chlorinating Agent (e.g., Cl₂)
Lewis Acid Catalyst (e.g., FeCl₃)

Electrophilic
Aromatic Substitution

3,5-Dichloro-4-formylbenzoic Acid

Purification
(Recrystallization)

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 3,5-Dichloro-4-formylbenzoic acid.

Causality in Synthesis: The carboxylic acid and formyl groups are deactivating, meta-directing

substituents. However, the directing effects in polysubstituted rings can be complex.

Chlorination occurs at the positions meta to both groups (positions 3 and 5), which are also the

least sterically hindered positions.

Chemical Reactivity
The molecule possesses three sites for chemical modification:

Carboxylic Acid: Can undergo standard reactions like esterification, amide bond formation

(e.g., via an acyl chloride intermediate), and reduction.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b2904188?utm_src=pdf-body-img
https://www.benchchem.com/product/b2904188?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2904188?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Aldehyde: Susceptible to nucleophilic attack, oxidation to a second carboxylic acid, reduction

to an alcohol, and reductive amination to form substituted benzylamines.

Aromatic Ring: The chlorine atoms can potentially be displaced via nucleophilic aromatic

substitution under specific conditions, though this is generally difficult.

A study on the related compound 3,5-dichloro-4-hydroxybenzoic acid revealed that reduction

with a strong reducing agent like LiAlH₄ can lead to unexpected cross-linking rather than simple

reduction of the carboxylic acid.[3] This suggests that the steric hindrance and electronic

effects from the 3,5-dichloro pattern may influence reaction outcomes, a critical consideration

for synthetic planning.

Experimental Methodologies for Physicochemical
Characterization
For any novel or sparsely characterized compound intended for drug development, rigorous

experimental determination of its properties is mandatory. The following section details the

standard, self-validating protocols grounded in international guidelines.

Determination of Melting Point (OECD Guideline 102)
Expertise & Rationale: The melting point is a crucial indicator of purity and provides insight into

the crystal lattice energy of a compound. A sharp melting range typically signifies high purity.

Step-by-Step Protocol:

Sample Preparation: A small quantity of the dry, crystalline 3,5-Dichloro-4-formylbenzoic
acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

Measurement: The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per

minute) near the expected melting point.

Data Recording: The temperature at which the substance begins to collapse and the

temperature at which it becomes a clear liquid are recorded as the melting range.
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Validation: The protocol is validated by measuring the melting point of a certified reference

standard (e.g., caffeine, vanillin) with a known, sharp melting point.

Determination of Aqueous Solubility (OECD Guideline
105)
Expertise & Rationale: Aqueous solubility is a cornerstone of drug development, directly

impacting bioavailability and formulation strategies. The "shake-flask" method is the gold

standard for its determination.

Step-by-Step Protocol:

System Preparation: A stock solution is prepared by adding an excess amount of 3,5-
Dichloro-4-formylbenzoic acid to a known volume of purified water (and relevant buffers,

e.g., pH 7.4 phosphate-buffered saline) in a sealed, thermostatted vessel.

Equilibration: The mixture is agitated (e.g., on a shaker bath) at a constant temperature (e.g.,

25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is

reached. The continued presence of undissolved solid is essential.

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the

solid material from the aqueous solution.

Quantification: A sample of the clear supernatant is carefully removed, diluted if necessary,

and analyzed by a validated analytical method (e.g., HPLC-UV) to determine the

concentration of the dissolved compound.

Validation: The analytical method (HPLC-UV) must be validated for linearity, accuracy, and

precision using standard solutions of known concentrations.
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Caption: Standard experimental workflow for solubility determination.

Spectroscopic Analysis
Spectroscopic data provides an irrefutable fingerprint of a molecule's structure.

¹H and ¹³C NMR Spectroscopy:

Purpose: To elucidate the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Spectrum: We would expect to see three distinct signals:
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A singlet for the single aromatic proton (H-2/H-6 position). Its chemical shift would be

downfield due to the deshielding effects of the adjacent chlorine and carboxylic acid

groups.

A singlet for the aldehyde proton (-CHO), typically found around 9-10 ppm.

A broad singlet for the acidic proton (-COOH), often above 10 ppm, which is exchangeable

with D₂O.

Predicted ¹³C NMR Spectrum: Due to the molecule's symmetry, only 5 signals are expected:

One signal for the carboxylic carbon (C=O).

One signal for the aldehyde carbon (C=O).

One signal for the aromatic carbon bearing the carboxylic acid (C-1).

One signal for the two equivalent aromatic carbons bearing the chlorine atoms (C-3/C-5).

One signal for the aromatic carbon bearing the formyl group (C-4). (Note: C-2 and C-6 are

chemically equivalent, but due to substitution, there are no protons there). The signals for

the carbons bonded to chlorine (C-3/C-5) would be significantly affected.

Infrared (IR) Spectroscopy:

Purpose: To identify the key functional groups based on their vibrational frequencies.

Expected Key Peaks:

A broad O-H stretch from the carboxylic acid, typically around 2500-3300 cm⁻¹.

Two distinct C=O stretches: one for the carboxylic acid (~1700-1725 cm⁻¹) and one for the

aldehyde (~1680-1700 cm⁻¹).

C-Cl stretches in the fingerprint region (~600-800 cm⁻¹).

Aromatic C=C stretches (~1450-1600 cm⁻¹).

Mass Spectrometry (MS):
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Purpose: To determine the exact mass and fragmentation pattern, confirming the molecular

weight and formula.

Expected Observation: The mass spectrum would show a characteristic isotopic pattern for a

molecule containing two chlorine atoms. The molecular ion peak (M⁺) would appear as a

cluster of peaks with a ratio of approximately 9:6:1 for (M), (M+2), and (M+4) respectively,

corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Safety and Handling
Based on safety data for analogous compounds, 3,5-Dichloro-4-formylbenzoic acid should

be handled with care.[4]

Hazards: It is classified as a skin irritant (Category 2), a serious eye irritant (Category 2), and

may cause respiratory irritation.[4]

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal

protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab

coat. Avoid generating dust.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from

oxidizing agents.

Conclusion
3,5-Dichloro-4-formylbenzoic acid is a valuable synthetic intermediate whose

physicochemical properties are dictated by its unique substitution pattern. The presence of two

electron-withdrawing chlorine atoms is predicted to increase its acidity and lipophilicity

compared to its parent compound, 4-formylbenzoic acid. Its multiple reactive sites offer

significant opportunities for synthetic diversification in drug discovery and materials science.

While direct experimental data remains scarce, the principles and protocols outlined in this

guide provide a robust framework for researchers to characterize this compound and

confidently integrate it into their research and development programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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